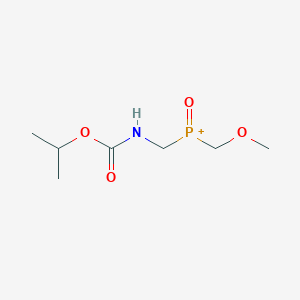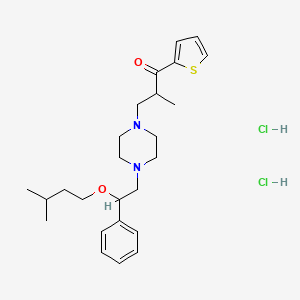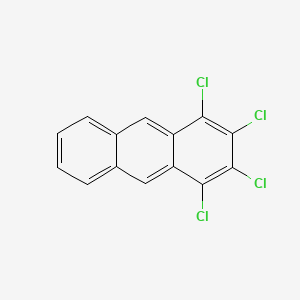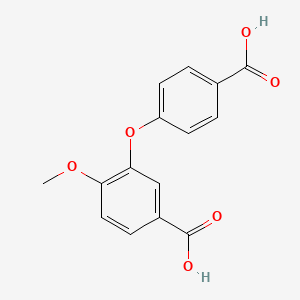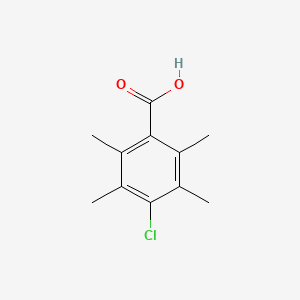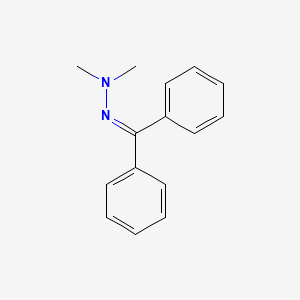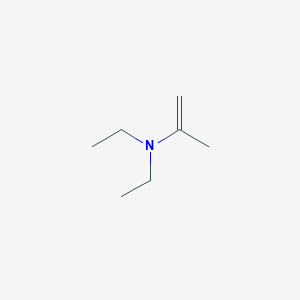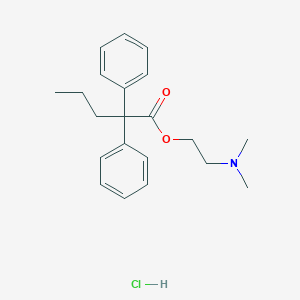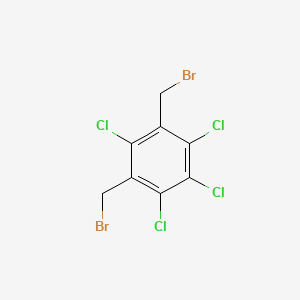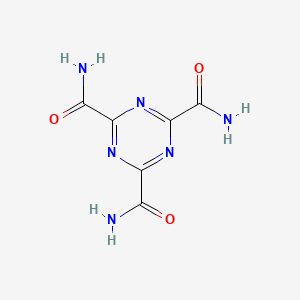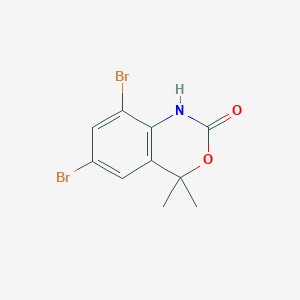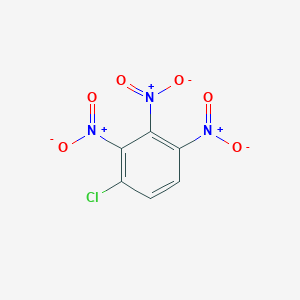
Benzene, chlorotrinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, chlorotrinitro- is an organic compound with the molecular formula C6H2Cl(NO2)3. It is a derivative of benzene where three nitro groups (NO2) and one chlorine atom (Cl) are substituted onto the benzene ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Benzene, chlorotrinitro- can be synthesized through the nitration of chlorobenzene. The process involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is treated with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at a controlled temperature. This reaction introduces nitro groups onto the benzene ring.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 50°C to 60°C. The mixture is stirred continuously to ensure uniform distribution of the nitro groups.
Industrial Production Methods: In an industrial setting, the production of benzene, chlorotrinitro- involves large-scale nitration processes. The reaction vessels are equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: Benzene, chlorotrinitro- can undergo oxidation reactions where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). This reaction converts the nitro groups to amino groups (NH2).
Substitution: Benzene, chlorotrinitro- can participate in substitution reactions where the chlorine atom or nitro groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (OH-, NH2-).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
科学研究应用
Benzene, chlorotrinitro- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its unique structure allows for the study of electrophilic aromatic substitution reactions.
Biology: The compound is used in biochemical studies to understand the effects of nitro and chloro substituents on biological molecules.
Medicine: Research on benzene, chlorotrinitro- derivatives has led to the development of potential pharmaceutical agents with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and explosives due to its reactive nature.
作用机制
The mechanism of action of benzene, chlorotrinitro- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during the reaction. The pathways involved include the formation of sigma complexes and subsequent proton loss to yield the substituted product.
相似化合物的比较
Benzene, 1-chloro-2-nitro- (C6H4ClNO2): This compound has one nitro group and one chlorine atom on the benzene ring. It is less reactive compared to benzene, chlorotrinitro- due to fewer electron-withdrawing groups.
Benzene, 1-chloro-4-nitro- (C6H4ClNO2): Similar to the 1-chloro-2-nitro derivative but with the nitro group in the para position. It exhibits different reactivity due to the position of the substituents.
Trinitrotoluene (TNT, C7H5N3O6): A well-known explosive with three nitro groups on a toluene ring. It is more explosive and less stable compared to benzene, chlorotrinitro-.
Uniqueness: Benzene, chlorotrinitro- is unique due to the presence of three nitro groups and one chlorine atom, which significantly enhance its reactivity and make it a valuable compound for various chemical reactions and industrial applications.
属性
CAS 编号 |
28260-61-9 |
|---|---|
分子式 |
C6H2ClN3O6 |
分子量 |
247.55 g/mol |
IUPAC 名称 |
1-chloro-2,3,4-trinitrobenzene |
InChI |
InChI=1S/C6H2ClN3O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H |
InChI 键 |
SRYLRVUJDQTFDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


